3,4-Bis(propan-2-yl)azetidin-2-one
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Overview
Description
3,4-Bis(propan-2-yl)azetidin-2-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is also known by its IUPAC name, 3,4-diisopropylazetidin-2-one . This compound is characterized by its azetidinone core, which is a four-membered lactam ring, and two isopropyl groups attached to the 3 and 4 positions of the ring.
Preparation Methods
The synthesis of 3,4-Bis(propan-2-yl)azetidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor, such as a β-amino acid derivative, under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
3,4-Bis(propan-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Scientific Research Applications
3,4-Bis(propan-2-yl)azetidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-Bis(propan-2-yl)azetidin-2-one involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics . In anticancer research, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
3,4-Bis(propan-2-yl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
3,4-Dimethylazetidin-2-one: Similar structure but with methyl groups instead of isopropyl groups, leading to different steric and electronic properties.
3,4-Diphenylazetidin-2-one: Contains phenyl groups, which significantly alter its chemical reactivity and biological activity.
3,4-Diethylazetidin-2-one: Features ethyl groups, resulting in variations in its physical and chemical properties.
Properties
IUPAC Name |
3,4-di(propan-2-yl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-5(2)7-8(6(3)4)10-9(7)11/h5-8H,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQQFGNDCJIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC1=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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